3-butoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-butoxy-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-methoxyaniline with 3-butoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-butoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(3-methoxyphenyl)benzamide
- N-(4-methoxyphenyl)-3-methoxybenzamide
- N-(4-methoxyphenyl)-3-bromobenzamide
Uniqueness
3-butoxy-N-(4-methoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butoxy and methoxy substituents provide distinct properties that can be leveraged in various applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-butoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-3-4-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(21-2)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) |
InChI Key |
CHDJZKHYZVHSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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